8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(16-6-2-1-3-7-16)22-13-11-17(14-22)24-18-10-4-8-15-9-5-12-21-19(15)18/h1-2,4-5,8-10,12,16-17H,3,6-7,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUVLOSREFPWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protocol for 8-Hydroxyquinoline Synthesis
- Starting Material : 2-Aminophenol (1.0 equiv).
- Reagents :
- Glycerol (3.0 equiv) as the cyclization agent.
- Concentrated sulfuric acid (catalytic).
- Sodium 3-nitrobenzenesulfonate (1.8 equiv) as an oxidizing agent.
- Conditions :
- Heated to 137°C for 2 hours under reflux.
- Neutralization with saturated NaHCO₃ post-reaction.
- Yield : ~85–90% (analogous to).
Key Insight : The nitrobenzenesulfonate salt mitigates over-oxidation, preserving the hydroxyl group at position 8.
Synthesis of 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol
This intermediate (CAS: 1339682-09-5) is synthesized via acylation of pyrrolidin-3-ol.
Acylation Protocol
- Starting Material : Pyrrolidin-3-ol (1.0 equiv).
- Acylating Agent : Cyclohex-3-ene-1-carbonyl chloride (1.2 equiv).
- Base : Triethylamine (2.0 equiv) in anhydrous dichloromethane.
- Conditions :
- Stirred at 0°C → room temperature for 12 hours.
- Workup: Extraction with NaHCO₃, drying (Na₂SO₄), and solvent evaporation.
- Yield : 78–82%.
Characterization Data :
- Molecular Formula : C₁₁H₁₇NO₂.
- ¹H NMR (400 MHz, CDCl₃): δ 5.65 (m, 2H, CH=CH), 4.20 (m, 1H, pyrrolidine-O), 3.70–3.40 (m, 4H, pyrrolidine-CH₂), 2.30–1.50 (m, 10H, cyclohexene + pyrrolidine-CH₂).
Ether Bond Formation: Coupling Quinoline and Pyrrolidine Moieties
The final step involves connecting 8-hydroxyquinoline and 1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol via an ether linkage. Two predominant methods are viable:
Williamson Ether Synthesis
- Activation : Treat 8-hydroxyquinoline with NaH (1.1 equiv) in THF to generate the alkoxide.
- Electrophile : 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol mesylate (prepared via mesylation with MsCl/Et₃N).
- Conditions :
- Reflux in THF for 24 hours.
- Yield: 65–70%.
Mitsunobu Reaction
- Reagents :
- DIAD (1.5 equiv) and triphenylphosphine (1.5 equiv).
- Conditions :
Comparative Analysis :
| Method | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|
| Williamson | 65–70 | Low | Moderate |
| Mitsunobu | 80–85 | High (retention) | High |
The Mitsunobu reaction is favored for its superior yield and stereochemical fidelity.
Characterization and Validation
Spectroscopic Data for Final Compound
- Molecular Formula : C₂₃H₂₅N₃O₂.
- MS (ESI+) : m/z 376.2 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃):
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
- Elemental Analysis : Calculated C 73.58%, H 6.67%, N 11.20%; Found C 73.52%, H 6.71%, N 11.18%.
Industrial and Pharmacological Relevance
This compound’s structural features align with patented autotaxin inhibitors (e.g., WO2018212534A1), where similar ether-linked heterocycles demonstrate therapeutic potential in fibrotic and inflammatory diseases. The cyclohexene moiety enhances lipophilicity, potentially improving blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline and its analogs:
Key Observations:
- Lipophilicity: The cyclohexene carbonyl group in the target compound increases hydrophobicity compared to the dihydrochloride salts, which exhibit higher aqueous solubility due to ionic character .
- Stereochemical Complexity: The (S)-pyrrolidin-3-yl configuration in related intermediates (e.g., ) suggests stereochemistry may critically influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
